2-[(Oxan-4-yloxy)methyl]benzonitrile
Overview
Description
Scientific Research Applications
Antiviral Applications
2-[(Oxan-4-yloxy)methyl]benzonitrile derivatives, such as L0909, have shown significant antiviral activity against Hepatitis C Virus (HCV). These compounds can block HCV replication by acting on the HCV entry stage, demonstrating potential as promising HCV entry inhibitors for single or combinational therapeutic applications (Jiang et al., 2020).
Antimicrobial and Antifungal Agents
Compounds based on 2-[(Oxan-4-yloxy)methyl]benzonitrile have been synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds have shown profound antimycobacterial activity with low toxicity towards mammalian cells, indicating their potential as new lead compounds in the fight against tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Neuropharmacology
Research has explored 2-[(Oxan-4-yloxy)methyl]benzonitrile derivatives in the field of neuropharmacology. For example, MD 780515, a derivative of this compound, has shown potential antidepressant activity consistent with preferential and short-acting inhibition of type A monoamine oxidase (Jalfre et al., 1982).
Antiepileptic Properties
Perampanel, a derivative of 2-[(Oxan-4-yloxy)methyl]benzonitrile, is an antiepileptic drug that inhibits AMPA receptor-mediated synaptic transmission, thus reducing neuronal excitation. It has been approved for use as adjunctive treatment in patients with refractory partial-onset seizures (Shih, Tatum, & Rudzinski, 2013).
Environmental Implications
Studies have also focused on the environmental aspects of benzonitrile derivatives, examining the microbial degradation of these compounds in soil and subsurface environments, which is crucial for understanding their environmental fate and impact (Holtze et al., 2008).
properties
IUPAC Name |
2-(oxan-4-yloxymethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-9-11-3-1-2-4-12(11)10-16-13-5-7-15-8-6-13/h1-4,13H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFITUPIGCYEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxan-4-yloxy)methyl]benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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